molecular formula C15H13N3O B5911053 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B5911053
M. Wt: 251.28 g/mol
InChI Key: WSWKTGGWKWOTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with dimethyl and phenyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of 6-amino-1,3-dimethyluracil with arylalkanone Mannich bases. This reaction is carried out under nitrogen atmosphere to prevent oxidation of the intermediate products. The reaction conditions often include the use of phosphorous oxychloride and N,N-dimethylformamide at room temperature, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as phosphorous oxychloride and N,N-dimethylformamide are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can be further derivatized for specific applications .

Scientific Research Applications

2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethyl-7-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-14-13(19)8-12(11-6-4-3-5-7-11)18-15(14)17-10(2)16-9/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKTGGWKWOTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=C(NC2=NC(=N1)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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